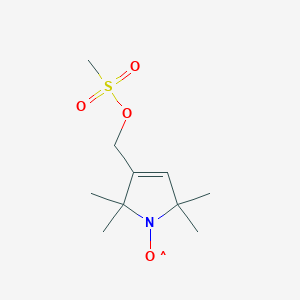
(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate-1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a pyrroline ring substituted with oxyl and methanesulfonyloxymethyl groups. This compound is often used in various scientific research applications due to its ability to act as a spin label, making it valuable in the study of molecular dynamics and interactions.
Preparation Methods
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through cyclization reactions.
Introduction of Oxyl Group: The oxyl group is introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Methanesulfonyloxymethyl Substitution: The final step involves the substitution of the methanesulfonyloxymethyl group, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxyl derivatives.
Reduction: Reduction reactions can convert the oxyl group to hydroxyl or other functional groups.
Substitution: The methanesulfonyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions.
Biology: The compound is used to label proteins and nucleic acids, facilitating the study of their structure and function.
Industry: The compound is used in the development of advanced materials and sensors due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline involves its ability to act as a spin label. The oxyl group introduces unpaired electrons, which can interact with other molecular species, providing valuable information about molecular dynamics and interactions. The methanesulfonyloxymethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline can be compared with other similar compounds, such as:
1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: This compound also acts as a spin label but has different substituents, affecting its reactivity and applications.
2,2,5,5-Tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Similar in structure but lacks the oxyl group, resulting in different chemical properties and uses.
The uniqueness of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline lies in its combination of the oxyl and methanesulfonyloxymethyl groups, providing a balance of stability and reactivity that is valuable in various scientific research applications.
Properties
Molecular Formula |
C10H18NO4S |
|---|---|
Molecular Weight |
248.32 g/mol |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 |
InChI Key |
PBIWYVVWACIMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)COS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

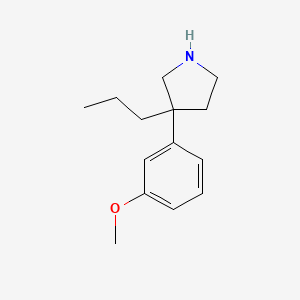
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
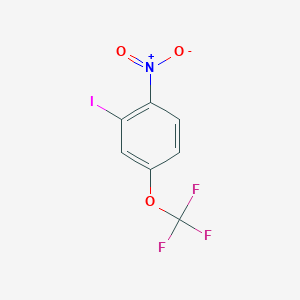

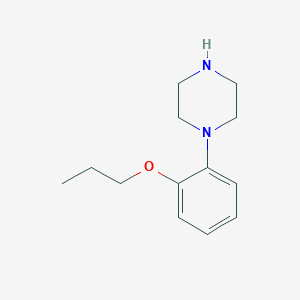

![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
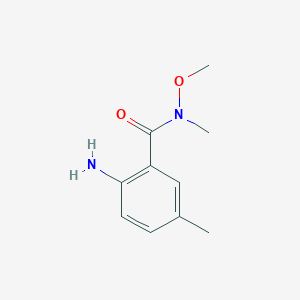
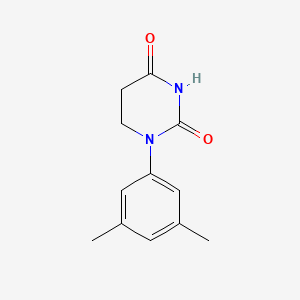


![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
